4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodiazole core, which is a fused heterocyclic system containing nitrogen atoms, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: Introduction of the 2,4-dimethylphenoxy group and the 4-ethoxyphenyl group can be carried out through nucleophilic substitution reactions using suitable halides and bases.
Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Phenoxypropyl Derivatives: Compounds with similar phenoxypropyl groups but different core structures.
Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents.
Uniqueness
4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of substituents and core structures, which contribute to its distinct chemical properties and potential biological activities. The presence of both benzodiazole and pyrrolidinone moieties, along with the phenoxypropyl and ethoxyphenyl groups, makes this compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C30H33N3O3 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C30H33N3O3/c1-4-35-25-13-11-24(12-14-25)33-20-23(19-29(33)34)30-31-26-8-5-6-9-27(26)32(30)16-7-17-36-28-15-10-21(2)18-22(28)3/h5-6,8-15,18,23H,4,7,16-17,19-20H2,1-3H3 |
InChI Key |
NHMBIUDKNKYPNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.